molecular formula C18H13Cl2N5O3S B10948012 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B10948012
M. Wt: 450.3 g/mol
InChI Key: ORLAQENOVZONFN-UHFFFAOYSA-N
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Description

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of pyrazole, oxadiazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the 2,4-Dichlorobenzyl Group: This step involves the alkylation of the pyrazole ring with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling of the Pyrazole and Oxadiazole Units: The final step involves coupling the pyrazole and oxadiazole units through a thioether linkage, typically using a thiol and a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro groups on the dichlorobenzyl moiety can be reduced to amines.

    Substitution: The chlorine atoms on the dichlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to its combination of pyrazole, oxadiazole, and furan moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H13Cl2N5O3S

Molecular Weight

450.3 g/mol

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H13Cl2N5O3S/c19-12-4-3-11(13(20)8-12)9-25-6-5-15(24-25)21-16(26)10-29-18-23-22-17(28-18)14-2-1-7-27-14/h1-8H,9-10H2,(H,21,24,26)

InChI Key

ORLAQENOVZONFN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)SCC(=O)NC3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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